Ethyl apovincaminate

概要

説明

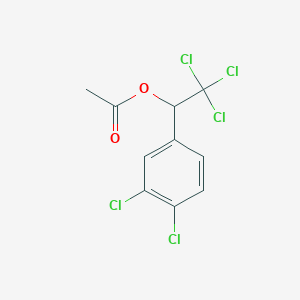

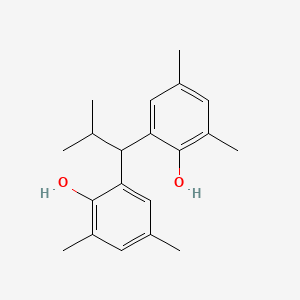

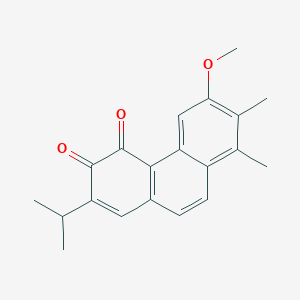

Ethyl apovincaminate, commonly known as Vinpocetine , is a synthetic derivative of the vinca alkaloid vincamine . It differs from vincamine by the removal of a hydroxyl group and by being the ethyl rather than the methyl ester of the underlying carboxylic acid . Vincamine is extracted from either the seeds of Voacanga africana or the leaves of Vinca minor (lesser periwinkle) .

Synthesis Analysis

The synthesis of oxidative metabolites of ethyl cis- and hydroxyethyl trans-apovincaminates has been described . The chemical structure of alkaloids, including vinca, is modifiable, leading to the creation of new semi-synthetic and synthetic derivatives with varying pharmacological properties .Molecular Structure Analysis

The molecular structure of Vinpocetine (this compound) has been depicted in various studies . It is a semi-synthetic derivative alkaloid of vincamine .科学的研究の応用

Treatment of Sensorineural Impairment of Hearing : Ethyl apovincaminate has been used in treating various sensorineural impairments of hearing and ear diseases associated with vertigo. It showed improvement in presbyacusis, vascular impairment of hearing, and certain cases of toxic hypacusia, with improvements in both audiometric and speech-audiogram results (Ribári, Zelen, & Kollár, 1976).

Central Nervous System Effects : In studies on mice and rats, this compound exhibited anticonvulsive effects and reduced locomotor activity due to its muscle relaxant effect. It had no sedative or significant analgesic effects and lacked antidepressive or anticholinergic activity (Pálosi & Szporny, 1976).

Cerebral Blood Flow in Healthy Volunteers : A study comparing the acute effects of vincamine and this compound on cerebral blood flow found a slight increase in cerebral blood flow during the infusion of both drugs, although the changes were not significant. Side effects included bradycardia, faintness, and tinnitus (Lim, Cook, & James, 1980).

Protective Activity on Ischemic Anoxia of the Brain : this compound enhanced cerebral regulatory processes under ischemic anoxia in immobilized cats, suggesting a potential for increasing tolerance or adaptation to hypoxia (Bíró, Kárpáti, & Szporny, 1976).

Sodium Channel Inhibition and Neuroprotection : Studies have shown that vinpocetine (this compound) is effective in treating central nervous system disorders of cerebrovascular origin. It increases cerebral blood flow and has a neuroprotective action through effects on various receptors and channels, including sodium channels (Bönöczk et al., 2000).

Effects on Cerebral Circulation : this compound has been shown to affect cerebral circulation, showing increased blood supply in certain areas, like the eyeground. Its systemic and cerebral hemodynamic effects have been investigated, revealing an increase in cerebral blood flow and decrease in cerebral vascular resistance (Kahan & Szabó, 1976; Kárpáti & Szporny, 1976).

Therapeutic Applications in Neurovascular Diseases : this compound has been used in the treatment of reversible vascular diseases, showing improvement in EEG, psychodiagnostic tests, alertness, and memory, as well as changes in the eyeground (Szobor & Klein, 1976).

作用機序

Safety and Hazards

Adverse effects of vinpocetine include flushing, nausea, dizziness, dry mouth, transient hypo- and hyper-tension, headaches, heartburn, and decreased blood pressure . The FDA issued a statement in 2019 warning that "vinpocetine may cause a miscarriage or harm fetal development" . A safety data sheet also provides detailed information on the hazards and safety measures associated with Vinpocetine .

将来の方向性

Vinpocetine has been used in many Asian and European countries for treatment of cerebrovascular disorders such as stroke and dementia for over three decades . Despite this, vinpocetine remains widely available in dietary supplements often marketed as nootropics . The future use of vinpocetine could be more effective and safer given the increasing range of suggested indications for its use .

特性

IUPAC Name |

ethyl (15R,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNCQMVWWZOMLN-RBBKRZOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904848 | |

| Record name | (-)-Vinpocetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42971-12-0 | |

| Record name | 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,13a,13b-hexahydro-, ethyl ester, (13aR,13bR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42971-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl apovincaminate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Vinpocetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2S)-2-[[[(2R,5S)-5-(4-amino-2-oxo-pyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1200168.png)

![3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1200176.png)

![1-[(5,6,7-Trimethoxy-1H-indol-2-yl)carbonyl]-3-(chloromethyl)indolin-6-amine](/img/structure/B1200178.png)